Trap1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

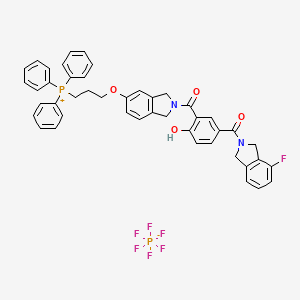

C45H39F7N2O4P2 |

|---|---|

Molecular Weight |

866.7 g/mol |

IUPAC Name |

3-[[2-[5-(4-fluoro-1,3-dihydroisoindole-2-carbonyl)-2-hydroxybenzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-triphenylphosphanium hexafluorophosphate |

InChI |

InChI=1S/C45H38FN2O4P.F6P/c46-42-19-10-12-34-29-48(31-41(34)42)44(50)32-21-23-43(49)40(27-32)45(51)47-28-33-20-22-36(26-35(33)30-47)52-24-11-25-53(37-13-4-1-5-14-37,38-15-6-2-7-16-38)39-17-8-3-9-18-39;1-7(2,3,4,5)6/h1-10,12-23,26-27H,11,24-25,28-31H2;/q;-1/p+1 |

InChI Key |

ZKAOHTPZPRTYPO-UHFFFAOYSA-O |

Canonical SMILES |

C1C2=C(CN1C(=O)C3=CC(=C(C=C3)O)C(=O)N4CC5=C(C4)C=C(C=C5)OCCC[P+](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=CC=C2)F.F[P-](F)(F)(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Trap1-IN-1: A Potent and Selective Mitochondrial HSP90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trap1-IN-1, a potent and selective inhibitor of the mitochondrial chaperone TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1). This document details its mechanism of action, quantitative biochemical data, experimental protocols, and its impact on cellular signaling pathways.

Introduction to TRAP1 and the Rationale for Inhibition

TRAP1, also known as Heat Shock Protein 75 (HSP75), is a mitochondrial-localized molecular chaperone belonging to the HSP90 family.[1][2] It plays a crucial role in maintaining mitochondrial proteostasis, regulating cellular metabolism, and protecting cells from oxidative stress and apoptosis.[1][2][3] In numerous cancer types, TRAP1 is overexpressed and contributes to the metabolic reprogramming of tumor cells, often referred to as the Warburg effect, favoring aerobic glycolysis over oxidative phosphorylation (OXPHOS).[2][3][4] This metabolic switch, along with its anti-apoptotic functions, makes TRAP1 a compelling target for anticancer drug development.[3][5] this compound (also referred to as compound 35) has emerged as a valuable chemical probe to investigate TRAP1 function and as a lead compound for the development of novel cancer therapeutics.[6]

Mechanism of Action of this compound

This compound is a potent and highly selective N-terminal inhibitor of TRAP1.[6] Its mechanism of action involves the following key aspects:

-

ATP-Competitive Inhibition: this compound binds to the ATP-binding pocket in the N-terminal domain of TRAP1, competitively inhibiting its ATPase activity, which is essential for its chaperone function.[6]

-

Disruption of TRAP1 Tetramer Stability: The inhibitor has been shown to disrupt the stability of TRAP1 tetramers.[6]

-

Induction of Client Protein Degradation: By inhibiting TRAP1's chaperone activity, this compound leads to the degradation of TRAP1 client proteins, such as NDUFS1 (a subunit of mitochondrial complex I), glutaminase-1, and Sirt3.[6]

-

Modulation of Mitochondrial Function: this compound directly impacts mitochondrial function by inhibiting mitochondrial complex I of the electron transport chain, leading to a disruption of the mitochondrial membrane potential.[6]

-

Metabolic Reprogramming: The inhibition of OXPHOS by this compound leads to an enhancement of glycolysis.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity.

| Parameter | Value | Notes |

| TRAP1 IC50 | 40 nM | Half-maximal inhibitory concentration against TRAP1 ATPase activity. |

| Selectivity vs. Grp94 | >250-fold | Demonstrates high selectivity over the endoplasmic reticulum HSP90 isoform. |

| Selectivity vs. Hsp90α | >65-fold | Shows significant selectivity over the cytosolic HSP90 isoform. |

Data extracted from a study on novel TRAP1-selective inhibitors, where this compound is referred to as compound 36, a closely related analog of compound 35 with very similar properties.[6][7]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Synthesis of this compound (Compound 35)

The synthesis of this compound is achieved through a multi-step process involving amide coupling reactions. A general procedure is outlined below, based on the synthesis of related compounds.[6]

Experimental Workflow: Synthesis of this compound

Caption: Synthetic scheme for this compound.

Protocol:

-

First Amide Coupling: 4-hydroxy-3-(methoxycarbonyl)benzoic acid is coupled with a substituted isoindoline using standard amide coupling reagents (e.g., EDC, HOBt, DIPEA in DCM) to form an intermediate ester.[6]

-

Ester Hydrolysis: The resulting methyl ester is hydrolyzed to the corresponding carboxylic acid, typically using a base such as NaOH in a solvent mixture like 1,4-dioxane and water with heating.[6]

-

Second Amide Coupling: The intermediate carboxylic acid is then coupled with a second, differently substituted isoindoline under standard amide coupling conditions to yield the final product, this compound.[6]

-

Purification: The final compound is purified using chromatographic techniques such as flash column chromatography.

TRAP1 Inhibition Assay (ATPase Activity)

This assay measures the ability of this compound to inhibit the ATPase activity of recombinant TRAP1.

Protocol:

-

Recombinant human TRAP1 is incubated with varying concentrations of this compound in an appropriate assay buffer.

-

The ATPase reaction is initiated by the addition of ATP.

-

The amount of ADP produced is quantified, typically using a coupled-enzyme assay that links ADP production to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot Analysis of TRAP1 Client Proteins

This protocol is used to assess the effect of this compound on the stability of TRAP1 client proteins in cultured cells.

Experimental Workflow: Western Blot Analysis

Caption: Workflow for Western blot analysis.

Protocol:

-

Cell Culture and Treatment: Human cancer cell lines (e.g., HeLa) are cultured to an appropriate confluency and then treated with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 2 hours).[6]

-

Cell Lysis: Cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.[6]

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.[6]

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for TRAP1 client proteins (e.g., NDUFS1, glutaminase-1, Sirt3) and a loading control (e.g., β-actin).[6]

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system.[6]

Mitochondrial Membrane Potential Assay

This assay measures the disruption of the mitochondrial membrane potential (ΔΨm) induced by this compound using a fluorescent dye such as tetramethylrhodamine, methyl ester (TMRM).[8][9]

Protocol:

-

Cells are seeded in a suitable format (e.g., glass-bottom dishes) and allowed to adhere.

-

The cells are treated with this compound or a vehicle control for the desired time.

-

The cells are then incubated with a low concentration of TMRM (e.g., 20 nM), which accumulates in active mitochondria with an intact membrane potential.[10]

-

The fluorescence intensity of TMRM is measured using fluorescence microscopy or a plate reader. A decrease in TMRM fluorescence indicates a loss of mitochondrial membrane potential.[10]

Signaling Pathways Affected by this compound

Inhibition of TRAP1 by this compound perturbs several interconnected signaling pathways critical for cancer cell survival and proliferation.

Inhibition of Mitochondrial Bioenergetics and Induction of Glycolysis

TRAP1 plays a key role in regulating the balance between OXPHOS and aerobic glycolysis. By inhibiting TRAP1, this compound disrupts the function of the electron transport chain, leading to decreased OXPHOS and a compensatory increase in glycolysis.

Signaling Pathway: Metabolic Reprogramming

Caption: Effect of this compound on cellular metabolism.

Induction of Apoptosis

By disrupting mitochondrial integrity and promoting the degradation of pro-survival client proteins, this compound can induce apoptosis in cancer cells. The loss of mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway, leading to the release of cytochrome c and the activation of caspases.

Signaling Pathway: Induction of Apoptosis

Caption: Pro-apoptotic mechanism of this compound.

Conclusion

This compound is a highly selective and potent inhibitor of the mitochondrial chaperone TRAP1. Its ability to disrupt mitochondrial function, induce the degradation of key client proteins, and shift cellular metabolism makes it a valuable tool for studying the roles of TRAP1 in health and disease. Furthermore, its pro-apoptotic and anti-proliferative effects in cancer cells underscore its potential as a lead compound for the development of novel targeted therapies. This guide provides a foundational understanding of this compound for researchers and drug development professionals seeking to explore the therapeutic potential of TRAP1 inhibition.

References

- 1. New insights into TRAP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | TRAP1: A Metabolic Hub Linking Aging Pathophysiology to Mitochondrial S-Nitrosylation [frontiersin.org]

- 3. TRAP1 Chaperones the Metabolic Switch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Frontiers | The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy [frontiersin.org]

- 6. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. TRAP1 Regulates Proliferation, Mitochondrial Function and has Prognostic Significance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The mitochondrial chaperone TRAP1 regulates F-ATP synthase channel formation - PMC [pmc.ncbi.nlm.nih.gov]

Trap1-IN-1: A Selective TRAP1 Inhibitor for Cancer Therapy Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), also known as Heat Shock Protein 75 (HSP75), is a mitochondrial molecular chaperone belonging to the HSP90 family.[1][2] TRAP1 plays a critical role in maintaining mitochondrial integrity and function, regulating cellular metabolism, and protecting cells from oxidative stress and apoptosis.[1][3] In many cancer types, TRAP1 is overexpressed and contributes to the metabolic reprogramming of tumor cells, favoring a switch from oxidative phosphorylation (OXPHOS) to aerobic glycolysis, a phenomenon known as the Warburg effect.[3][4][5] This metabolic adaptation, along with its anti-apoptotic functions, makes TRAP1 a compelling target for cancer therapy.[2] Trap1-IN-1 is a potent and selective inhibitor of TRAP1 that has emerged as a valuable tool for studying TRAP1 function and as a potential lead compound for the development of novel anti-cancer drugs.[6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of the signaling pathways it modulates.

Data Presentation

Table 1: In Vitro Inhibitory Activity and Selectivity of this compound and Related Compounds

| Compound | TRAP1 IC₅₀ (nM) | Hsp90α IC₅₀ (nM) | Grp94 IC₅₀ (nM) | Selectivity (TRAP1 vs. Hsp90α) | Selectivity (TRAP1 vs. Grp94) | Reference |

| This compound (compound 35) | 40 | >10,000 | >10,000 | >250-fold | >250-fold | [6] |

| Compound 36 | 40 | >10,000 | >10,000 | >250-fold | >250-fold | [6] |

| Compound 5f | <100 | - | - | >60-fold | >13-fold | [7] |

| Compound 6h | 63.5 | - | - | 78-fold | 30-fold | [7] |

Note: IC₅₀ values and selectivity are dependent on specific assay conditions. The data presented here is for comparative purposes.

Table 2: Cellular Effects of this compound

| Effect | Cell Line(s) | Observations | Reference |

| Induction of TRAP1 Client Protein Degradation | Various cancer cell lines | Selectively induces the degradation of TRAP1 client proteins without affecting cytosolic Hsp90 clients. | [6] |

| Disruption of TRAP1 Tetramer Stability | Not specified | Disrupts the formation of TRAP1 tetramers. | [6] |

| Inhibition of Oxidative Phosphorylation (OXPHOS) | Various cancer cell lines | Inhibits mitochondrial complex I of OXPHOS. | [6] |

| Alteration of Cellular Metabolism | Various cancer cell lines | Enhances glycolysis. | [6] |

| Disruption of Mitochondrial Membrane Potential | Various cancer cell lines | Leads to a decrease in mitochondrial membrane potential. | [6] |

Experimental Protocols

TRAP1 ATPase Inhibition Assay

This assay measures the ability of an inhibitor to block the ATP hydrolysis activity of TRAP1.

Materials:

-

Recombinant human TRAP1 protein

-

ATP

-

Malachite green phosphate assay kit

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)

-

This compound or other test compounds

-

96-well microplate

-

Plate reader

Protocol:

-

Prepare a reaction mixture containing assay buffer, recombinant TRAP1 protein, and the test compound at various concentrations.

-

Incubate the mixture for a pre-determined time at 37°C.

-

Initiate the reaction by adding a specific concentration of ATP (e.g., 750 µM).

-

Incubate the reaction for a defined period (e.g., 2 hours) at 37°C.

-

Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay.

-

Read the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.

Cell Viability (MTT) Assay

This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[8][9][10]

Materials:

-

Cancer cell line of interest (e.g., HeLa, PC3)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Western Blot for TRAP1 Client Protein Degradation

This method is used to determine if inhibition of TRAP1 leads to the degradation of its client proteins.[11]

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibodies against TRAP1, TRAP1 client proteins (e.g., SDHB), and a loading control (e.g., β-actin or GAPDH)

-

Secondary antibody conjugated to HRP

-

SDS-PAGE gels

-

PVDF membrane

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound at various concentrations and for different time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the levels of client proteins relative to the loading control.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration in real-time.[12][13][14][15][16]

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Oligomycin, FCCP, and Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

-

This compound

Protocol:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

-

Replace the growth medium with pre-warmed assay medium and incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.

-

Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

-

Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.

-

The instrument will measure the basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

To assess the effect of this compound, cells can be pre-treated with the inhibitor before the assay or the inhibitor can be injected during the assay.

Measurement of Mitochondrial Membrane Potential (TMRM Assay)

This assay uses the fluorescent dye TMRM (Tetramethylrhodamine, Methyl Ester) to measure changes in the mitochondrial membrane potential.[17][18][19][20][21]

Materials:

-

Cancer cell line

-

TMRM stock solution

-

This compound

-

FCCP (as a control for depolarization)

-

Fluorescence microscope or plate reader

-

Live-cell imaging buffer

Protocol:

-

Culture cells on glass-bottom dishes or in a 96-well plate suitable for fluorescence measurements.

-

Treat the cells with this compound for the desired time.

-

Load the cells with a low concentration of TMRM (e.g., 20-100 nM) in live-cell imaging buffer and incubate for 20-30 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Acquire fluorescence images using a microscope or measure the fluorescence intensity with a plate reader (Excitation/Emission ~548/574 nm).

-

A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization. FCCP can be used as a positive control to induce complete depolarization.

Mandatory Visualization

Below are diagrams created using the DOT language to illustrate key signaling pathways and experimental workflows related to TRAP1 and its inhibition by this compound.

Caption: TRAP1's role in the metabolic switch and its inhibition by this compound.

Caption: TRAP1's role in apoptosis regulation and the effect of this compound.

Caption: Experimental workflow for the characterization of this compound.

References

- 1. New insights into TRAP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRAP1 Chaperones the Metabolic Switch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular chaperone TRAP1 regulates a metabolic switch between mitochondrial respiration and aerobic glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Tumor necrosis factor receptor-associated protein 1 regulates hypoxia-induced apoptosis through a mitochondria-dependent pathway mediated by cytochrome c oxidase subunit II - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. broadpharm.com [broadpharm.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. content.protocols.io [content.protocols.io]

- 13. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Mitochondrial Transmembrane Potential (ψm) Assay Using TMRM [bio-protocol.org]

- 18. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. domainex.co.uk [domainex.co.uk]

The Biological Effects of TRAP1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological consequences of inhibiting the mitochondrial chaperone, Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1). TRAP1 is a member of the Heat Shock Protein 90 (Hsp90) family and plays a critical role in maintaining mitochondrial integrity, regulating cellular metabolism, and protecting cancer cells from various stressors.[1][2] Its upregulation in numerous malignancies has made it a compelling target for novel anticancer therapies.[3][4] This document summarizes the mechanism of action of TRAP1 inhibitors, their effects on cellular pathways, and the experimental methodologies used to characterize these effects.

Core Biological Effects of TRAP1 Inhibition

Inhibition of TRAP1 disrupts the finely tuned mitochondrial homeostasis that cancer cells rely on for survival and proliferation. This disruption manifests in several key biological effects: metabolic reprogramming, induction of apoptosis, and increased oxidative stress.

Metabolic Reprogramming

TRAP1 is a key regulator of the metabolic switch in cancer cells, often promoting a shift towards aerobic glycolysis (the Warburg effect).[2][5] It achieves this by inhibiting the activity of Succinate Dehydrogenase (SDH or Complex II) and Cytochrome C Oxidase (Complex IV) of the electron transport chain (ETC).[3][6] Inhibition of TRAP1 reverses this effect, leading to:

-

Increased Oxidative Phosphorylation (OXPHOS): By relieving the inhibition on SDH and the ETC, TRAP1 inhibitors force cancer cells to rely more on mitochondrial respiration.[7]

-

Suppression of Glycolysis: TRAP1 deficiency has been shown to suppress glucose metabolism.[7]

-

Altered Metabolite Levels: Cells lacking functional TRAP1 exhibit increased levels of tricarboxylic acid (TCA) cycle intermediates and ATP.[7]

Induction of Apoptosis

A primary outcome of TRAP1 inhibition is the induction of programmed cell death. TRAP1 normally protects cancer cells from apoptosis by antagonizing the pro-apoptotic activity of Cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP).[6][8] TRAP1 inhibitors trigger apoptosis through the following mechanisms:

-

mPTP Opening: Inhibition of TRAP1 leads to the opening of the mPTP, causing a collapse of the mitochondrial membrane potential.[8][9]

-

Cytochrome C Release: The opening of the pore allows for the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[10][11]

-

Caspase Activation: Cytosolic cytochrome c initiates the caspase-dependent apoptotic cascade, leading to cell death.[9]

Increased Oxidative Stress

TRAP1 plays a significant role in protecting cells from oxidative stress by reducing the production of reactive oxygen species (ROS).[11][12] It achieves this, in part, by suppressing ETC activity.[13] Consequently, inhibiting TRAP1 leads to:

-

Elevated ROS Levels: Increased mitochondrial respiration following TRAP1 inhibition results in higher production of ROS.[7][14]

-

Enhanced DNA Damage: The accumulation of ROS can cause significant damage to cellular components, including DNA. Treatment with the TRAP1 inhibitor G-TPP in combination with an oxidative stressor (H₂O₂) was shown to increase the expression of the DNA damage marker γH2AX.[4]

-

Increased Cell Death under Stress: TRAP1 inhibition sensitizes cancer cells to oxidative stress, leading to a significant increase in cell death compared to either treatment alone.[4]

Quantitative Data on TRAP1 Inhibition

The following tables summarize quantitative data from studies investigating the effects of TRAP1 inhibition or knockdown.

| Cell Line | Treatment | Observation | Result | Reference |

| HCT116 | 10 μM H₂O₂ + 7 μM G-TPP (24 hours) | Cell Viability (MTT Assay) | >4-fold increase in cell death vs. H₂O₂ alone | [4] |

| HCT116 | G-TPP + H₂O₂ | SMC2 Expression (DNA Damage/Apoptotic Gene) | Significant increase vs. control or H₂O₂ alone | [4] |

| HCT116 | G-TPP +/- H₂O₂ | SUCLG2 (SDH) Gene Expression | Significant induction vs. untreated cells | [4] |

| MAFs | TRAP1 Knockout (KO) | Fructose 1,6-bisphosphate levels | >90% reduction compared to Wild-Type (WT) | [7] |

| Motor Neurons | TRAP1 Knockdown (shRNA) | Mitochondrial Membrane Potential (TMRM) | Reduction in membrane potential | [15] |

Table 1: Summary of Quantitative Effects of TRAP1 Inhibition/Knockdown.

Signaling Pathways and Logical Relationships

The function of TRAP1 is embedded within a complex network of mitochondrial and cellular signaling pathways. Its inhibition triggers a cascade of events leading to cell death.

Caption: TRAP1 signaling pathway in the mitochondrion and cytosol.

The diagram above illustrates that inhibitors like "this compound" block TRAP1's function. This action relieves the inhibition on client proteins like SDH and c-Src, leading to increased ETC activity and ROS production.[7][13] It also removes the block on CypD, promoting the opening of the mitochondrial permeability transition pore (mPTP), cytochrome c release, and subsequent apoptosis.[8] By inhibiting SDH, TRAP1 activity leads to succinate accumulation, which can stabilize the transcription factor HIF1α, a key driver of the Warobic glycolysis.[3]

Caption: Logical flow from TRAP1 inhibition to tumor growth inhibition.

Experimental Protocols & Workflows

Characterizing the biological effects of TRAP1 inhibitors involves a series of standard and specialized laboratory techniques.

Key Experimental Methodologies

-

Cell Viability Assay (MTT): To assess the cytotoxic effects of TRAP1 inhibitors, HCT116 cells (5000 cells/well) are plated in growth media. The cells are then treated with the TRAP1 inhibitor (e.g., G-TPP at 0–7 μM) alone or in combination with an oxidative stressor (e.g., 10 μM H₂O₂) for 24 hours. Cell viability is measured using MTT reagents according to the manufacturer's protocol.[4]

-

RNA Interference: To study the effects of TRAP1 loss-of-function, specific siRNAs for human or mouse TRAP1 or a non-specific control siRNA are transfected into cells using a suitable transfection reagent like DharmaFECT.[7] For stable knockdown, lentiviral particles carrying shRNAs targeting TRAP1 are used to infect cells, followed by selection with puromycin.[16]

-

Measurement of Mitochondrial Membrane Potential: Primary motor neuron cultures are treated with lentivirus to express TRAP1-targeting shRNA. At DIV5 (days in vitro 5), the cells are incubated with Tetramethylrhodamine, Methyl Ester (TMRM), a fluorescent dye that accumulates in active mitochondria. The fluorescence intensity is quantified to measure mitochondrial membrane potential.[15]

-

Detection of Reactive Oxygen Species (ROS): Cells are treated as required (e.g., with TRAP1 shRNA and/or H₂O₂). At DIV6, cells are incubated with Dihydroethidium (DHE), which fluoresces upon oxidation by superoxide. The fluorescence intensity is measured to quantify ROS levels.[15]

-

Western Blotting: Cells are lysed in RIPA buffer, and protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against TRAP1, γH2AX, or other proteins of interest. A secondary antibody conjugated to an enzyme is used for detection. This method is used to confirm protein knockdown or to measure changes in protein expression/post-translational modifications.[4][15]

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating a novel TRAP1 inhibitor.

Caption: General experimental workflow for assessing TRAP1 inhibitors.

This workflow begins with treating selected cancer cell lines with the inhibitor. A battery of assays is then performed to assess the compound's effects on cell health, mitochondrial function, and specific molecular pathways. The resulting data provides a comprehensive picture of the inhibitor's biological activity.

References

- 1. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TRAP1 Chaperones the Metabolic Switch in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells [frontiersin.org]

- 4. Inhibition of TRAP1 accelerates the DNA damage response, activation of the heat shock response and metabolic reprogramming in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy [frontiersin.org]

- 6. TRAP1: A Metabolic Hub Linking Aging Pathophysiology to Mitochondrial S-Nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. New insights into TRAP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wistar.org [wistar.org]

- 10. researchgate.net [researchgate.net]

- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 12. researchgate.net [researchgate.net]

- 13. TRAP1 in Oxidative Stress and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sdbonline.org [sdbonline.org]

- 15. Enhanced Expression of TRAP1 Protects Mitochondrial Function in Motor Neurons under Conditions of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tumor Necrosis Factor Receptor-associated Protein 1 (TRAP1) Mutation and TRAP1 Inhibitor Gamitrinib-triphenylphosphonium (G-TPP) Induce a Forkhead Box O (FOXO)-dependent Cell Protective Signal from Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Trap1-IN-1 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), a mitochondrial chaperone of the Heat Shock Protein 90 (HSP90) family, has emerged as a critical regulator of mitochondrial bioenergetics and a key player in the survival and adaptation of cancer cells.[1][2] Its expression is elevated in a variety of human cancers, including glioblastoma, colorectal, breast, prostate, and lung cancer, often correlating with malignant progression and resistance to therapy.[2][3][4] TRAP1 modulates cellular metabolism, protects against oxidative stress, and inhibits apoptosis, making it an attractive target for novel anticancer therapies.[5][6] This technical guide provides an in-depth overview of the preliminary studies on Trap1-IN-1, a potent and selective inhibitor of TRAP1, in the context of cancer cell biology.

This compound (also known as compound 35) demonstrates high selectivity for TRAP1, with over 250-fold greater affinity for TRAP1 than for the related chaperone Grp94. Its mechanism of action involves the disruption of TRAP1 tetramer stability, leading to the degradation of TRAP1 client proteins.[3] Furthermore, this compound inhibits mitochondrial complex I of the oxidative phosphorylation (OXPHOS) pathway, disrupts the mitochondrial membrane potential, and promotes a shift towards glycolytic metabolism.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on potent TRAP1 inhibitors, including compounds with similar mechanisms of action to this compound.

Table 1: In Vitro Inhibitory Activity of Representative TRAP1 Inhibitors

| Compound | Target | IC50 (nM) | Selectivity vs. Hsp90α | Selectivity vs. Grp94 | Reference |

| 6f | TRAP1 | 63.5 | 78-fold | 30-fold | [7][8][9] |

| 5f | TRAP1 | - | 65-fold | 13-fold | [7][8] |

Table 2: Cellular Effects of TRAP1 Inhibition in Cancer Cells

| Cancer Cell Line | TRAP1 Inhibition Method | Observed Effects | Reference |

| HCT116 (Colon) | GTPP (Gamitrinib-triphenylphosphonium) + H₂O₂ | >4-fold increase in cell death; Increased DNA damage (γH2AX expression) | |

| H1299 & A549 (NSCLC) | siRNA knockdown | Significant reduction in cell growth and clonogenic survival; Impaired ATP production | [5] |

| Prostate Cancer Cells | siRNA knockdown | Induction of apoptotic cell death | [10] |

| HT-29 (Colorectal) | Shepherdin | Overcomes resistance to 5-fluorouracil, oxaliplatin, and irinotecan | [6] |

Key Signaling Pathways Affected by this compound

TRAP1 is a central node in several signaling pathways crucial for cancer cell survival and proliferation. Inhibition by this compound is expected to modulate these pathways significantly.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and can be adapted for the study of this compound.

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 - 10,000 cells per well and culture for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTS Reagent Addition: Add 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.

-

Incubation with Reagent: Incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against TRAP1, client proteins (e.g., SDHB, c-Src), apoptosis markers (e.g., cleaved caspase-3, PARP), and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Conclusion

The preliminary data on this compound and other potent TRAP1 inhibitors strongly suggest that targeting this mitochondrial chaperone is a promising strategy for cancer therapy. The ability of these inhibitors to induce cancer cell death, overcome drug resistance, and modulate key survival pathways highlights their therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate the efficacy and safety of this compound as a novel anti-cancer agent. This guide provides a foundational framework for researchers and drug development professionals to design and execute further studies in this exciting area of oncology research.

References

- 1. Frontiers | The development of cancers research based on mitochondrial heat shock protein 90 [frontiersin.org]

- 2. Inhibition of the mitochondrial Hsp90 chaperone network: a novel, efficient treatment strategy for cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of TRAP1 accelerates the DNA damage response, activation of the heat shock response and metabolic reprogramming in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmbreports.org [bmbreports.org]

- 6. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of TRAP1 Selective Inhibitors: H-Bonding with Asn171 Residue in TRAP1 Increases Paralog Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. aacrjournals.org [aacrjournals.org]

The Potential of Trap1-IN-1 in Neurodegeneration Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dysfunction is a central pathological feature in a host of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. The mitochondrial chaperone protein, Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), has emerged as a critical regulator of mitochondrial homeostasis, bioenergetics, and cell survival. Consequently, modulation of TRAP1 activity presents a promising therapeutic avenue for these devastating disorders. This technical guide explores the potential of Trap1-IN-1, a selective inhibitor of TRAP1, in neurodegeneration research. We delve into the core biology of TRAP1, the mechanism of action of this compound, and provide a comprehensive overview of its effects on mitochondrial function. This guide also includes detailed experimental protocols for key assays and presents available quantitative data in a structured format to facilitate further investigation into the therapeutic utility of this compound.

Introduction: TRAP1 - A Guardian of Mitochondrial Integrity

TRAP1, a member of the heat shock protein 90 (HSP90) family, resides primarily within the mitochondrial matrix.[1] It plays a crucial role in maintaining mitochondrial protein folding, regulating the mitochondrial unfolded protein response (UPRmt), and controlling the balance between oxidative phosphorylation (OXPHOS) and glycolysis.[2][3] Dysregulation of TRAP1 function has been implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.[2] In the context of neurodegeneration, TRAP1 has been shown to be neuroprotective. For instance, overexpression of TRAP1 can mitigate α-Synuclein toxicity in models of Parkinson's disease by preserving mitochondrial function and reducing oxidative stress.[4]

This compound: A Selective Modulator of TRAP1 Function

This compound is a potent and selective inhibitor of TRAP1. Its selectivity for TRAP1 over other HSP90 isoforms, such as the cytosolic HSP90α/β and the endoplasmic reticulum-resident Grp94, makes it a valuable tool for dissecting the specific roles of TRAP1 in cellular processes.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of TRAP1, thereby preventing its chaperone activity. This inhibition can lead to the destabilization and subsequent degradation of TRAP1 client proteins.[5] Furthermore, evidence suggests that TRAP1 can exist in a dynamic equilibrium between dimeric and tetrameric states, and inhibitors like this compound may disrupt the stability of these higher-order structures.[6][7]

Impact of TRAP1 Inhibition on Mitochondrial Function in Neuronal Context

Inhibition of TRAP1 by compounds like this compound is expected to have significant consequences for mitochondrial function in neuronal cells. Studies involving TRAP1 knockdown have demonstrated impairments in mitochondrial respiration and decreased ATP production.[8] Specifically, TRAP1 inhibition can lead to:

-

Altered Mitochondrial Respiration: TRAP1 has been shown to regulate the activity of electron transport chain (ETC) complexes, particularly Complex II (succinate dehydrogenase) and Complex IV (cytochrome c oxidase).[9][10] Inhibition of TRAP1 can therefore lead to dysregulated oxygen consumption rates (OCR).

-

Decreased ATP Synthesis: As a consequence of impaired mitochondrial respiration, ATP production is often compromised following TRAP1 inhibition.[8]

-

Increased Oxidative Stress: Dysfunctional mitochondria are a major source of reactive oxygen species (ROS). By disrupting mitochondrial homeostasis, TRAP1 inhibition can lead to an increase in ROS levels, contributing to cellular damage.[11]

-

Changes in Mitochondrial Membrane Potential (ΔΨm): The mitochondrial membrane potential is a key indicator of mitochondrial health and is essential for ATP synthesis. TRAP1 modulation can affect ΔΨm.[12][13]

Quantitative Data Summary

While specific quantitative data for this compound in neurodegenerative models is still emerging, the following tables summarize the known selectivity of the inhibitor and the general effects observed with TRAP1 modulation in relevant cell types.

| Parameter | TRAP1 | Hsp90α | Grp94 | Reference |

| IC50 (nM) | Potent | >250-fold selective vs. TRAP1 | >250-fold selective vs. TRAP1 | [5] |

Table 1: Selectivity of this compound for HSP90 Isoforms. This table illustrates the high selectivity of this compound for TRAP1 over other major HSP90 family members.

| Parameter | Cell Line | Effect of TRAP1 Knockdown/Inhibition | Reference |

| ATP Production | A549 | ~30% reduction | [8] |

| Mitochondrial Membrane Potential | A549 | Significant reduction | [8] |

| Basal Respiration (OCR) | Neurons | Significantly decreased | [13] |

| Maximal Respiration (OCR) | Neurons | Significantly decreased | [13] |

| Spare Respiratory Capacity (OCR) | Neurons | Significantly decreased | [13] |

Table 2: Effects of TRAP1 Modulation on Mitochondrial Function. This table summarizes the quantitative effects on key mitochondrial parameters observed upon TRAP1 knockdown or inhibition in various cell lines.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments to evaluate the effects of this compound in a neurodegeneration research context.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the cytotoxic effects of this compound on neuronal cell lines.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

96-well cell culture plates

-

Cell culture medium

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells onto a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

Following incubation, add 20 µL of MTS reagent to each well.

-

Incubate the plate at 37°C for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.[12][14]

Measurement of Mitochondrial Membrane Potential (TMRM Assay)

This protocol measures changes in the mitochondrial membrane potential upon treatment with this compound.

Materials:

-

Neuronal cells

-

Glass-bottom dishes or 96-well black-walled imaging plates

-

Cell culture medium

-

This compound

-

Tetramethylrhodamine, methyl ester (TMRM)

-

Hoechst 33342 (for nuclear staining)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Plate cells on a suitable imaging vessel and allow them to adhere.

-

Treat cells with this compound for the desired time.

-

Incubate cells with a low concentration of TMRM (e.g., 20-100 nM) and Hoechst 33342 for 30 minutes at 37°C.

-

Wash the cells with pre-warmed medium.

-

Acquire images using a fluorescence microscope. TMRM fluoresces red, and Hoechst fluoresces blue.

-

Quantify the mean fluorescence intensity of TMRM in the mitochondrial regions of interest. A decrease in TMRM intensity indicates mitochondrial depolarization.[12]

Measurement of Cellular ATP Levels

This protocol quantifies the intracellular ATP content as a measure of cellular energy status.

Materials:

-

Neuronal cells

-

Opaque-walled 96-well plates

-

Cell culture medium

-

This compound

-

ATP detection assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled 96-well plate and treat with this compound.

-

After the treatment period, equilibrate the plate to room temperature for about 30 minutes.

-

Add an equal volume of the ATP detection reagent to each well.

-

Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measurement of Oxygen Consumption Rate (OCR)

This protocol assesses the impact of this compound on mitochondrial respiration using a Seahorse XF Analyzer.

Materials:

-

Neuronal cells

-

Seahorse XF cell culture microplates

-

Cell culture medium

-

This compound

-

Seahorse XF analyzer and reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Treat cells with this compound for the desired duration.

-

Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Perform the Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

The Seahorse XF analyzer will measure the OCR in real-time.

-

Analyze the data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving TRAP1 and a typical experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound represents a valuable pharmacological tool to investigate the role of TRAP1 in the complex mitochondrial dysfunctions that underpin neurodegenerative diseases. Its high selectivity allows for a more precise dissection of TRAP1-specific functions compared to broader-spectrum HSP90 inhibitors. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the therapeutic potential of targeting TRAP1.

Future research should focus on:

-

Expanding Quantitative Data: Generating comprehensive dose-response and time-course data for this compound in various neuronal models of neurodegeneration.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of Alzheimer's, Parkinson's, and other neurodegenerative diseases.

-

Client Protein Identification: Identifying the specific TRAP1 client proteins in neurons that are affected by this compound treatment.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with other neuroprotective agents.

By addressing these key areas, the scientific community can further elucidate the therapeutic promise of modulating TRAP1 activity for the treatment of neurodegenerative disorders.

References

- 1. Frontiers | The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy [frontiersin.org]

- 2. Frontiers | TRAP1: A Metabolic Hub Linking Aging Pathophysiology to Mitochondrial S-Nitrosylation [frontiersin.org]

- 3. The Mitochondrial Hsp90 TRAP1 and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drosophila Trap1 protects against mitochondrial dysfunction in a PINK1/parkin model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Mitochondrial Hsp90 TRAP1 and Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Mitochondrial HSP90 Paralog TRAP1: Structural Dynamics, Interactome, Role in Metabolic Regulation, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The Mitochondrial Hsp90 TRAP1 and Alzheimer’s Disease [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. thno.org [thno.org]

- 13. The role of TRAP1 in regulating mitochondrial dynamics during acute hypoxia-induced brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Impact of Trap1-IN-1 on Oxidative Stress Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of Trap1-IN-1, a potent and selective inhibitor of the mitochondrial chaperone TRAP1, on cellular oxidative stress pathways. TRAP1, a member of the HSP90 family, is a key regulator of mitochondrial bioenergetics and redox homeostasis. Its inhibition presents a promising therapeutic strategy in various diseases, including cancer. This document summarizes the mechanism of action of TRAP1 inhibition, presents quantitative data from relevant studies, details key experimental protocols, and provides visual representations of the affected signaling pathways.

Introduction: TRAP1 and its Role in Oxidative Stress

Tumor necrosis factor receptor-associated protein 1 (TRAP1) is a mitochondrial chaperone that plays a crucial role in maintaining mitochondrial integrity and protecting cells from oxidative stress.[1][2][3] It primarily functions by negatively regulating mitochondrial respiration through the inhibition of electron transport chain (ETC) complexes, particularly complex II (succinate dehydrogenase - SDH) and complex IV (cytochrome c oxidase).[4][5] This downregulation of oxidative phosphorylation (OXPHOS) leads to a reduction in the production of reactive oxygen species (ROS), a major contributor to oxidative stress.[4]

Furthermore, TRAP1 interacts with cyclophilin D (CypD), a component of the mitochondrial permeability transition pore (mPTP), to inhibit its opening.[2][6] The opening of the mPTP is a critical event in apoptosis, often triggered by high levels of oxidative stress. By preventing mPTP opening, TRAP1 exerts a pro-survival effect.

Inhibition of TRAP1, therefore, is expected to reverse these effects, leading to an increase in mitochondrial respiration, elevated ROS production, and sensitization of cells to apoptosis. This compound is a selective inhibitor designed to target TRAP1, offering a tool to probe its function and a potential therapeutic agent.

Mechanism of Action of this compound

This compound, as a selective TRAP1 inhibitor, is expected to mimic the effects observed with TRAP1 knockdown or knockout. The primary mechanisms by which this compound is anticipated to affect oxidative stress pathways include:

-

Increased Mitochondrial Respiration and ROS Production: By inhibiting TRAP1, this compound would relieve the inhibition on ETC complexes II and IV, leading to an increase in oxygen consumption and consequently, a higher rate of ROS generation as a byproduct of electron transport.

-

Induction of Mitochondrial Permeability Transition Pore (mPTP) Opening: Inhibition of the TRAP1-CypD interaction would leave CypD free to promote the opening of the mPTP, particularly in the presence of increased ROS and calcium, leading to mitochondrial swelling, loss of membrane potential, and release of pro-apoptotic factors.

-

Metabolic Reprogramming: The shift away from inhibited OXPHOS could lead to a decrease in the glycolytic rate, potentially reducing the availability of NADPH, a key antioxidant, thereby further exacerbating oxidative stress.

-

Modulation of the NRF2 Pathway: Inhibition of TRAP1 can lead to an accumulation of ROS, which is a known activator of the NRF2 pathway, a master regulator of the antioxidant response.[7] However, in some contexts, TRAP1 inhibition combined with an NRF2 inhibitor has been shown to be synthetically lethal to cancer cells due to excessive ROS production.[7]

Quantitative Data on the Effects of TRAP1 Inhibition

The following tables summarize quantitative data from studies investigating the effects of TRAP1 inhibition or knockdown on markers of oxidative stress and mitochondrial function. While specific data for this compound is limited in the public domain, these findings from genetic and other pharmacological inhibition studies provide a strong indication of its expected effects.

| Parameter Measured | Cell Line | Effect of TRAP1 Inhibition/Knockdown | Fold/Percentage Change | Reference |

| Cellular ATP Levels | A549 | Reduction in ATP levels | ~30% decrease | [8] |

| HeLa | Reduced ATP levels with TRAP1 overexpression | Statistically significant decrease | [9] | |

| TRAP1 KO MAFs | Increased steady-state ATP levels | Statistically significant increase | [10] | |

| Mitochondrial Membrane Potential | A549 | Reduction in mitochondrial membrane potential | Statistically significant reduction | [8] |

| Oxygen Consumption Rate (OCR) | TRAP1 KO MAFs | Higher basal OCR and maximal respiratory capacity | Statistically significant increase | [9][10] |

| HeLa (TRAP1 knockdown) | Nearly twofold increase in OCR of isolated mitochondria | ~2-fold increase | [9] | |

| Extracellular Acidification Rate (ECAR) | TRAP1 KO MAFs | Significantly decreased glycolysis | Statistically significant decrease | [9] |

| ROS Production | TRAP1 KO MEFs | Increased production of ROS | Marked increase | [6] |

| NRF2 Target Gene Expression (HO1, NQO1) | DLD1 (G-TPP resistant) | Upregulation of HO1 and NQO1 | Upregulated | [7] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on oxidative stress pathways.

Measurement of Cellular Respiration and Glycolysis (Seahorse XF Assay)

Objective: To determine the effect of this compound on mitochondrial oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

Materials:

-

Seahorse XF Analyzer (Agilent)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

This compound

-

Oligomycin (Complex V inhibitor)

-

FCCP (uncoupler)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.

-

Drug Preparation: Prepare stock solutions of this compound and the mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) in the assay medium.

-

Cell Treatment: On the day of the assay, replace the culture medium with pre-warmed assay medium containing either vehicle or the desired concentration of this compound. Incubate for the desired treatment time in a non-CO2 37°C incubator.

-

Assay Execution: Load the hydrated sensor cartridge with the mitochondrial stress test compounds. Place the cell plate into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will sequentially inject the compounds and measure OCR and ECAR in real-time.

-

Data Analysis: Normalize the OCR and ECAR data to cell number or protein concentration. Analyze the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration from the OCR profile, and basal glycolysis and glycolytic capacity from the ECAR profile.[1][11][12][13][14]

Measurement of Mitochondrial Membrane Potential

Objective: To assess the impact of this compound on the mitochondrial membrane potential (ΔΨm).

Materials:

-

Tetramethylrhodamine, methyl ester (TMRM) or JC-1 dye

-

Fluorescence microscope or flow cytometer

-

This compound

-

FCCP (as a positive control for depolarization)

Protocol:

-

Cell Culture and Treatment: Culture cells on glass-bottom dishes or in multi-well plates. Treat the cells with vehicle or different concentrations of this compound for the desired duration.

-

Dye Loading: Incubate the cells with TMRM (e.g., 20-100 nM) or JC-1 in culture medium for 20-30 minutes at 37°C.

-

Imaging or Flow Cytometry:

-

Microscopy: Wash the cells with pre-warmed buffer and image using a fluorescence microscope equipped with the appropriate filters for the chosen dye.[15]

-

Flow Cytometry: Harvest the cells, resuspend them in buffer, and analyze them on a flow cytometer. For JC-1, measure both green (monomers, indicating low ΔΨm) and red (J-aggregates, indicating high ΔΨm) fluorescence.

-

-

Data Analysis: Quantify the fluorescence intensity per cell or the ratio of red to green fluorescence for JC-1. A decrease in fluorescence (TMRM) or a decrease in the red/green ratio (JC-1) indicates mitochondrial depolarization.

Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify the effect of this compound on intracellular and mitochondrial ROS levels.

Materials:

-

MitoSOX Red (for mitochondrial superoxide) or CellROX Green/Deep Red or DCFDA (for general cellular ROS)

-

Fluorescence microscope or flow cytometer

-

This compound

-

Positive control (e.g., Antimycin A or H2O2)

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described previously.

-

Probe Loading: Incubate the cells with the chosen ROS-sensitive probe according to the manufacturer's instructions (e.g., MitoSOX Red at 5 µM for 10-30 minutes).

-

Analysis:

-

Microscopy: Wash the cells and acquire images using a fluorescence microscope.

-

Flow Cytometry: Harvest and analyze the cells using a flow cytometer.

-

-

Data Quantification: Measure the mean fluorescence intensity of the probe in the treated versus control cells. An increase in fluorescence indicates an increase in ROS levels.

Measurement of Cellular ATP Levels

Objective: To determine the impact of this compound on total cellular ATP concentrations.

Materials:

-

Luciferase-based ATP assay kit

-

Luminometer

-

This compound

Protocol:

-

Cell Culture and Treatment: Plate cells in a white-walled, clear-bottom 96-well plate and treat with this compound.

-

Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's protocol to release the cellular ATP.

-

Luminescence Measurement: Add the luciferase reagent to the cell lysates. This reagent will produce light in the presence of ATP.

-

Quantification: Immediately measure the luminescence using a luminometer. Generate a standard curve with known ATP concentrations to determine the absolute ATP concentration in the samples.[8][16]

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

Caption: Inhibition of TRAP1 by this compound leads to increased ROS and apoptosis.

References

- 1. agilent.com [agilent.com]

- 2. TRAP1 in Oxidative Stress and Neurodegeneration [mdpi.com]

- 3. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRAP1 in Oxidative Stress and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic targeting of NRF2 potentiates the efficacy of the TRAP1 inhibitor G-TPP through reduction of ROS detoxification in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pnas.org [pnas.org]

- 10. Molecular chaperone TRAP1 regulates a metabolic switch between mitochondrial respiration and aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tabaslab.com [tabaslab.com]

- 12. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cpu.edu.cn [cpu.edu.cn]

- 14. biotech.cornell.edu [biotech.cornell.edu]

- 15. The mitochondrial chaperone TRAP1 regulates F-ATP synthase channel formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TRAP1 Regulates Proliferation, Mitochondrial Function and has Prognostic Significance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Trap1-IN-1: A Selective Mitochondrial Chaperone Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), the mitochondrial paralog of the 90 kDa heat shock protein (Hsp90), has emerged as a critical regulator of mitochondrial integrity and bioenergetics, particularly in the context of cancer.[1] Its overexpression in various cancer types and its role in promoting a metabolic shift towards glycolysis make it an attractive target for anticancer drug development.[1][2] However, the high degree of structural similarity among Hsp90 isoforms has posed a significant challenge in developing selective inhibitors.[1] This technical guide details the discovery and development of Trap1-IN-1 (also referred to as compound 35), a potent and highly selective N-terminal inhibitor of TRAP1.[1][3] We will explore its rational design, synthesis, mechanism of action, and the key experimental findings that validate its potential as a valuable tool for studying TRAP1 biology and as a lead compound for novel cancer therapeutics.

Introduction to TRAP1: A Key Mitochondrial Chaperone

TRAP1 is a member of the Hsp90 family of molecular chaperones, which are essential for maintaining protein homeostasis.[1][2] Primarily localized in the mitochondrial matrix, TRAP1 plays a crucial role in folding and stabilizing a specific set of "client" proteins involved in mitochondrial processes.[1][4] In cancer cells, TRAP1 is often overexpressed and contributes to the adaptation of cellular metabolism to the harsh tumor microenvironment, a phenomenon known as the Warburg effect.[2][5] By inhibiting oxidative phosphorylation (OXPHOS) and promoting glycolysis, TRAP1 helps cancer cells to survive and proliferate.[1][6] The development of selective TRAP1 inhibitors is therefore a promising strategy to disrupt these cancer-promoting pathways.[7]

The Challenge of Selective TRAP1 Inhibition

The development of isoform-selective Hsp90 inhibitors has been a significant hurdle due to the highly conserved ATP-binding pocket across the different Hsp90 paralogs (Hsp90α, Hsp90β, Grp94, and TRAP1).[1][7] Early Hsp90 inhibitors, while potent, often lacked the selectivity needed to specifically target TRAP1, leading to off-target effects.[8] The breakthrough in developing selective TRAP1 inhibitors came from a structure-based drug design approach, leveraging subtle differences in the N-terminal ATP-binding domain.[1]

Discovery and Rational Design of this compound

This compound was developed through a structure-based approach starting from the natural product radicicol, a known Hsp90 inhibitor.[1] A screening of a library of radicicol-based Hsp90 inhibitors led to the identification of initial hits. Subsequent optimization was guided by co-crystal structures of these compounds bound to the N-terminus of TRAP1.[1] This allowed for the rational design of modifications to the radicicol scaffold to enhance potency and selectivity for TRAP1 over other Hsp90 isoforms, particularly Grp94, which shares the highest structural similarity in the ATP binding site.[1]

The design strategy focused on exploiting a unique asparagine residue (Asn171) within the ATP-lid of TRAP1, which is not conserved in other Hsp90 paralogs.[7][9] By designing molecules that could form a hydrogen bond with Asn171, a significant increase in selectivity was achieved.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds, highlighting its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound (Compound 35)

| Target | IC50 (nM) |

| TRAP1 | 40 |

| Grp94 | >10,000 |

| Hsp90α | >10,000 |

Data sourced from a study on novel TRAP1-selective inhibitors.[1]

Table 2: Selectivity Profile of this compound (Compound 35)

| Comparison | Selectivity Fold |

| TRAP1 vs. Grp94 | >250 |

| TRAP1 vs. Hsp90α | >250 |

Selectivity is calculated as the ratio of IC50 values. Data sourced from a study on novel TRAP1-selective inhibitors and a commercial supplier.[1][3]

Mechanism of Action

This compound exerts its biological effects through a multi-faceted mechanism of action, primarily centered on the inhibition of TRAP1's chaperone function within the mitochondria.

-

Disruption of TRAP1 Tetramer Stability: The inhibitor has been shown to disrupt the stable tetrameric form of TRAP1, which is believed to be important for its function.[1][3]

-

Induction of TRAP1 Client Protein Degradation: By inhibiting TRAP1, this compound leads to the degradation of TRAP1's client proteins, disrupting downstream signaling pathways.[1][3]

-

Inhibition of Oxidative Phosphorylation (OXPHOS): The compound inhibits mitochondrial complex I of the electron transport chain, leading to a reduction in OXPHOS.[1][3]

-

Alteration of Cellular Metabolism: Consequently, cells treated with this compound exhibit a metabolic shift towards glycolysis.[1][3]

-

Disruption of Mitochondrial Membrane Potential: The inhibitor causes a loss of the mitochondrial membrane potential, a key indicator of mitochondrial health.[1][3]

The downstream effects of TRAP1 inhibition by this compound ultimately lead to the induction of apoptosis in cancer cells.

Caption: Mechanism of action of this compound in the mitochondrion.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Synthesis of this compound (General Scheme)

The synthesis of this compound and its analogs generally follows a multi-step process. A common approach involves the amide coupling of a substituted benzoic acid with an isoindoline moiety, followed by hydrolysis of an ester protecting group.[1]

Caption: Generalized synthetic workflow for this compound analogs.

Detailed Protocol:

-

Amide Coupling: To a solution of the appropriate substituted benzoic acid in a suitable solvent (e.g., DCM), coupling agents such as EDC and HOBt, and a base like DIPEA are added. The corresponding isoindoline is then added, and the reaction is stirred at room temperature until completion.[1]

-

Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated. The crude product is purified by column chromatography.

-

Ester Hydrolysis: The purified intermediate is dissolved in a mixture of solvents like 1,4-dioxane and aqueous NaOH. The reaction is heated to reflux until the hydrolysis is complete.[1]

-

Final Purification: After cooling, the reaction mixture is acidified, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the final compound, which can be further purified if necessary.

In Vitro TRAP1 Inhibition Assay

The inhibitory activity of this compound against TRAP1 and other Hsp90 isoforms is typically determined using a competitive binding assay or an ATPase activity assay.

Example Protocol (Competitive Binding Assay):

-

Recombinant human TRAP1 protein is incubated with a fluorescently labeled ATP probe.

-

Increasing concentrations of this compound are added to the mixture.

-

The displacement of the fluorescent probe by the inhibitor is measured using fluorescence polarization.

-

The IC50 value is calculated by fitting the data to a dose-response curve.

Cellular Assays

Western Blot Analysis for Client Protein Degradation:

-

Cancer cell lines are treated with varying concentrations of this compound for a specified time.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with antibodies specific for TRAP1 client proteins (e.g., cyclophilin D) and a loading control (e.g., actin).

-

The levels of client proteins are quantified to assess degradation.

Mitochondrial Membrane Potential Assay:

-

Cells are treated with this compound.

-

A fluorescent dye that accumulates in mitochondria based on membrane potential (e.g., TMRE or JC-1) is added.

-

The fluorescence intensity is measured using flow cytometry or a fluorescence microscope.

-

A decrease in fluorescence indicates a loss of mitochondrial membrane potential.

Signaling Pathways and Logical Relationships

The inhibition of TRAP1 by this compound initiates a cascade of events that ultimately impact cancer cell survival.

Caption: Signaling cascade following TRAP1 inhibition by this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of selective Hsp90 isoform inhibitors. Its high potency and selectivity for TRAP1 make it an invaluable chemical probe to further elucidate the complex roles of this mitochondrial chaperone in both normal physiology and disease. The detailed characterization of its mechanism of action provides a strong rationale for its further development as a potential anticancer therapeutic. Future research will likely focus on optimizing the pharmacokinetic properties of this compound and evaluating its efficacy and safety in preclinical and clinical settings. The structure-based design principles that led to the discovery of this inhibitor will undoubtedly guide the development of the next generation of highly selective TRAP1-targeted therapies.

References

- 1. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular chaperone TRAP1 regulates a metabolic switch between mitochondrial respiration and aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of TRAP1 Selective Inhibitors: H-Bonding with Asn171 Residue in TRAP1 Increases Paralog Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wistar.org [wistar.org]

- 9. pubs.acs.org [pubs.acs.org]

Unveiling Trap1-IN-1: A Technical Guide to a Selective Mitochondrial Chaperone Inhibitor

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of Trap1-IN-1, a potent and selective inhibitor of the mitochondrial chaperone TRAP1 (TNF receptor-associated protein 1). Developed for researchers, scientists, and drug development professionals, this document consolidates key data, experimental methodologies, and visual representations of its mechanism of action and related signaling pathways.

Core Chemical and Pharmacological Properties

This compound, also identified as compound 35 in peer-reviewed literature, is a selective inhibitor targeting the mitochondrial isoform of Hsp90, TRAP1.[1] Its development marks a significant step in creating tools to probe the specific functions of TRAP1 in cellular processes, particularly in the context of cancer metabolism where TRAP1 is often overexpressed.[2][3]

Chemical Structure and Identity

This compound belongs to a class of inhibitors derived from the natural product radicicol, which is known to bind to the ATP pocket of Hsp90 family proteins.[4] The chemical scaffold has been optimized to achieve high selectivity for TRAP1 over its cytosolic and endoplasmic reticulum paralogs.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Compound Name | This compound (also known as compound 35) | [1] |

| CAS Number | 3031102-94-7 | [1] |

| Molecular Target | TRAP1 (TNF receptor-associated protein 1) / HSP75 | [1] |

| Binding Site | N-terminal ATP-binding pocket | [4] |

| Storage Conditions | -80°C for 6 months; -20°C for 1 month (in sealed storage, away from moisture) | [1] |

Potency and Selectivity

This compound demonstrates high potency and remarkable selectivity for TRAP1, a critical feature for minimizing off-target effects and for specifically studying the mitochondrial chaperone's role.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ | Selectivity vs. TRAP1 | Source |

| TRAP1 | 40 nM | - | [4][5] |

| Grp94 | >10,000 nM | >250-fold | [1][4][5] |

| Hsp90α | Not specified, but high selectivity is a key feature | Not specified | [6] |

Mechanism of Action and Biological Effects

This compound exerts its biological effects by competitively binding to the ATP pocket in the N-terminal domain of TRAP1, thereby inhibiting its chaperone activity.[4] This inhibition triggers a cascade of events within the mitochondria and the cell as a whole.